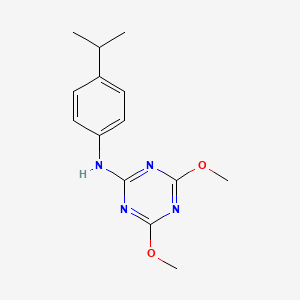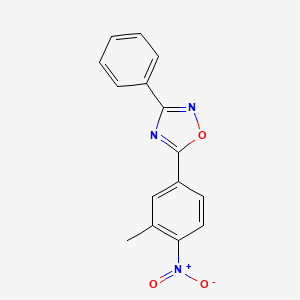![molecular formula C11H10N4O2 B5562113 methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)
methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"Methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate" is a compound of interest within the field of organic chemistry, particularly in the study of triazole derivatives and their potential applications. Triazoles are a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific chemical structure of this compound suggests it has unique properties that make it valuable for further research.
Synthesis Analysis
The synthesis of related triazene compounds, such as methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, has been achieved through various organic synthesis routes, including condensation reactions involving diazonium compounds and subsequent cyclization processes (Little et al., 2008). These methods highlight the complexity and the precision required in synthesizing specific triazole derivatives.
Molecular Structure Analysis
X-ray crystallography has provided insights into the molecular structures of similar compounds, revealing details such as bond lengths, angles, and overall conformation. For instance, the crystal structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate shows complex arrangements and intermolecular interactions that significantly influence the compound's stability and reactivity (Moser et al., 2005).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate and its derivatives have shown potential in antimicrobial applications. A study highlighted the synthesis of 1,2,4-triazole derivatives which exhibited promising in vitro antibacterial and antifungal activities against different bacterial and fungal strains, suggesting their potential as antimicrobials (Sahoo, Sharma, & Pattanayak, 2010).
Crystallographic Studies
The compound has been a subject of interest in crystallographic studies. An X-ray crystallographic study analyzed the crystal structures of related triazene compounds, providing insights into their molecular conformations and interactions (Little, Jenkins, & Vaughan, 2008).
Water Pollution and Treatment
The derivatives of methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate have been identified in environmental studies, particularly in the context of water pollution. These compounds, used as corrosion inhibitors, have been detected in municipal wastewater and surface waters, with implications for water treatment processes (Reemtsma, Miehe, Duennbier, & Jekel, 2010).
Catalytic Applications
In the field of catalysis, derivatives of this compound have been explored. For instance, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands were synthesized and investigated for their catalytic activities in various reactions, showing the versatility of triazole derivatives (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).
Anticancer Applications
A study focused on the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a class of compounds related to methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate, demonstrating their potential as anticancer agents by inhibiting cancer cell growth and tubulin polymerization (Stefely, Palchaudhuri, Miller, Peterson, Moraski, Hergenrother, & Miller, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-[(E)-1,2,4-triazol-4-yliminomethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-11(16)10-4-2-9(3-5-10)6-14-15-7-12-13-8-15/h2-8H,1H3/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISOKZZHJRDWDF-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-(((4H-1,2,4-triazol-4-yl)imino)methyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)
![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)
![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5562086.png)
![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)
![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)
![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)

![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)
![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)
![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)